1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile
Overview
Description
1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile is a chemical compound with the molecular formula C10H9NO It is a derivative of indene, a bicyclic hydrocarbon, and contains a hydroxyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile can be synthesized through several methods. One common method involves the treatment of indanone with trimethylsilyl cyanide (TMSCN) and zinc iodide (ZnI2), followed by dehydration with Amberlyst-15 to yield the desired compound . Another method involves the synthesis from 3-(2-cyanophenyl)propanoic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as manganese dioxide (MnO2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile.
Reduction: Formation of 1-amino-2,3-dihydro-1H-indene-4-carbonitrile.
Substitution: Formation of various ethers or esters depending on the substituent used.
Scientific Research Applications
1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing novel pharmaceuticals and organic compounds.
Biology: Investigated for its potential biological activities, including anticonvulsant properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its molecular targets and pathways.
Comparison with Similar Compounds
1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile can be compared with other similar compounds such as:
2,3-dihydro-1-oxo-1H-indene-4-carbonitrile: Similar structure but with a carbonyl group instead of a hydroxyl group.
2,3-dihydro-1H-indene-1-carbonitrile: Lacks the hydroxyl group present in this compound.
Properties
IUPAC Name |
1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-6-7-2-1-3-9-8(7)4-5-10(9)12/h1-3,10,12H,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFZMTYUOQFQHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2C1O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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